HDAC1 Inhibitory Potency: 37103-21-2 Matches Subnanomolar Inhibitors While Maintaining a Distinct Sulfonamide-Acetamide Scaffold
37103-21-2 exhibits potent inhibition of human recombinant HDAC1 with an IC50 of 5 nM [1]. This potency positions it within the same nanomolar range as established class I HDAC inhibitors such as Colrestat (5d; HDAC1 IC50 = 41.2 nM) [2] and HDAC1/2-IN-3 (HDAC1 IC50 = 0-5 nM) , while offering a distinct sulfonamide-acetamide scaffold that diverges from the o-aminobenzamide and hydroxamic acid chemotypes dominating this target class. The compound demonstrates measurable isoform discrimination, with IC50 values of 1.0 µM against HDAC6 and 13 µM against HDAC8 in the same assay format [1].
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (human recombinant HDAC1) |
| Comparator Or Baseline | Colrestat (5d): 41.2 nM; HDAC1/2-IN-3: 0-5 nM; HDAC6: 1.0 µM; HDAC8: 13 µM |
| Quantified Difference | 8.2-fold more potent than Colrestat; 200-fold selectivity over HDAC6; 2,600-fold selectivity over HDAC8 |
| Conditions | Boc-lys(Ac)-AMC substrate, 20 min preincubation, 60 min measurement, fluorescence readout |
Why This Matters
Researchers developing HDAC1-targeted probes or therapeutics may select 37103-21-2 as a sulfonamide-based alternative to o-aminobenzamide or hydroxamic acid scaffolds when scaffold diversification is required to circumvent patent constraints or address off-target liabilities associated with other chemotypes.
- [1] BindingDB. BDBM50386452 (CHEMBL2047680). HDAC1 IC50 = 5 nM; HDAC6 IC50 = 1.00E+3 nM; HDAC8 IC50 = 1.30E+4 nM. ChEMBL-curated entry. Accessed April 2026. View Source
- [2] Carullo G, Falbo F, Tudino V, et al. Targeting Class I Histone Deacetylases Triggers Antitumor Responses in Colorectal Cancer In Vitro and In Vivo. CINECA IRIS. 2026. HDAC1 IC50 (Colrestat/5d) = 41.2 nM. View Source
